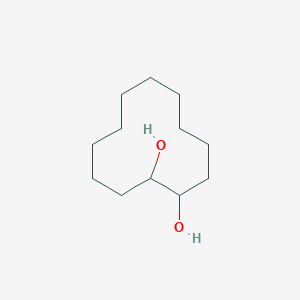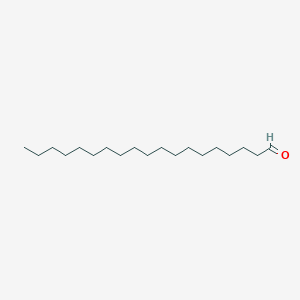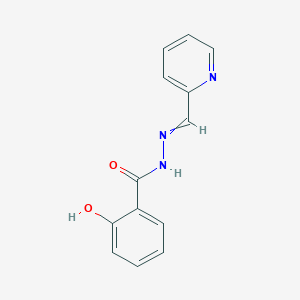
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide, also known as HPMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPMBA is a synthetic organic compound that belongs to the class of benzamides and is commonly used in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are essential for the growth and division of cancer cells.
Effets Biochimiques Et Physiologiques
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to inhibit the migration and invasion of cancer cells, which is essential for metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in lab experiments is its high purity and stability. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the use of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in scientific research. One potential area of research is the development of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide-based drugs for the treatment of cancer. Additionally, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in these areas.
In conclusion, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been extensively studied for its potential applications in cancer research, and its mechanism of action involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be taken into consideration. Finally, there are several potential future directions for the use of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in scientific research, including the development of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide-based drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified through recrystallization to obtain a pure form of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide.
Applications De Recherche Scientifique
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is in the field of cancer research. Studies have shown that 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has the potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
Numéro CAS |
18176-38-0 |
|---|---|
Nom du produit |
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide |
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-7-2-1-6-11(12)13(18)16-15-9-10-5-3-4-8-14-10/h1-9,17H,(H,16,18) |
Clé InChI |
DLWUZZMMXCRNMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



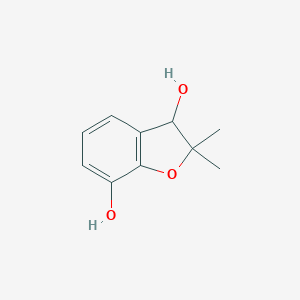

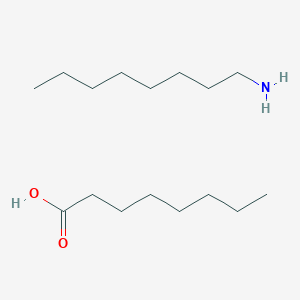
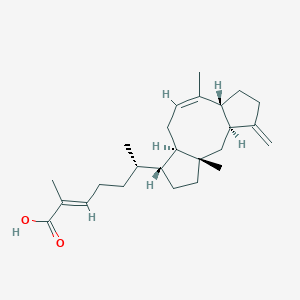
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)

